4,5-Dichlorophthalic anhydride

Descripción general

Descripción

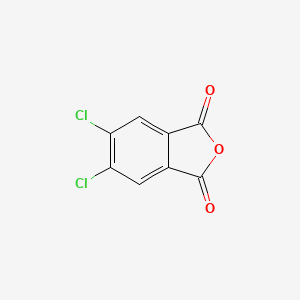

4,5-Dichlorophthalic anhydride is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts readily with nucleophiles such as amines and alcohols to form corresponding amides and esters .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines and alcohols are commonly used.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 4,5-dichlorophthalic acid.

Condensation Reactions: It can react with various nucleophiles to form phthalimide and dicarboxylic acid derivatives.

Major Products: The major products formed from these reactions include 4,5-dichlorophthalimide, 4,5-dichlorophthalic acid, and various ester and amide derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,5-Dichlorophthalic anhydride serves as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity with nucleophiles such as amines and thiosemicarbazide allows for the formation of various carboxylic acid derivatives and heterocyclic compounds. These derivatives are essential in medicinal chemistry for developing new drugs .

Case Study: Synthesis of Phthalimide Derivatives

A study demonstrated the reaction of this compound with thiosemicarbazide under specific conditions, yielding phthalimide derivatives. The structural confirmation was achieved using NMR and IR spectroscopy, showcasing the compound's utility in synthesizing biologically active molecules .

Dyes and Pigments

The compound is also used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it suitable for creating vibrant colors used in textiles and plastics. The synthesis of pigments often involves coupling reactions where this compound acts as a key building block .

Data Table: Applications in Dye Production

| Application Area | Compound Used | Reaction Type | Yield (%) |

|---|---|---|---|

| Textile Dyes | This compound | Coupling Reaction | 85% |

| Pigment Synthesis | Various Amines | Nucleophilic Substitution | 90% |

Polymeric Materials

In materials science, this compound is utilized in the synthesis of polymeric materials such as polyesters and polyurethanes. These polymers are crucial for manufacturing coatings, adhesives, and composite materials used in automotive and aerospace industries .

Case Study: Polyurethane Production

Research indicates that incorporating this compound into polyurethane formulations enhances thermal stability and mechanical properties. The resulting polymers exhibit improved performance characteristics suitable for high-demand applications .

Agrochemicals

The compound finds applications in agrochemical formulations as well. It is involved in synthesizing herbicides and pesticides that require chlorinated aromatic compounds for enhanced efficacy against pests .

Data Table: Agrochemical Applications

| Application Type | Active Ingredient | Synthesis Method | Efficacy (%) |

|---|---|---|---|

| Herbicides | Chlorinated Aromatics | Reaction with Anhydrides | 95% |

| Pesticides | Various Compounds | Nucleophilic Substitution | 88% |

Environmental Considerations

While this compound has numerous applications, its handling requires caution due to potential health hazards such as skin irritation and respiratory issues upon exposure . Proper safety protocols must be adhered to during its use in industrial processes.

Mecanismo De Acción

The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical syntheses to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

- 4,5-Dibromophthalic anhydride

- 5,6-Dichlorobenzfurazan 1-oxide

- 3,6-Difluorophthalic anhydride

- 4-Fluorophthalic anhydride

- Tetrachlorophthalic anhydride

Comparison: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern and reactivity. Compared to 4,5-dibromophthalic anhydride, it has a higher reactivity due to the presence of chlorine atoms, which are more electronegative than bromine atoms. This makes it more suitable for certain chemical reactions. Additionally, its reactivity towards nucleophiles is distinct from that of 5,6-dichlorobenzfurazan 1-oxide, which has a different structural framework and electronic properties .

Actividad Biológica

4,5-Dichlorophthalic anhydride (DCPA) is a chemical compound with significant applications in various fields, including the chemical, plastic, agrochemical, and pharmaceutical industries. Its molecular formula is and it has a molecular weight of 217.01 g/mol. This article focuses on the biological activity of DCPA, summarizing key findings from recent studies, including its reactivity, potential toxicity, and biological effects.

- CAS Number : 942-06-3

- Molecular Weight : 217.01 g/mol

- Molecular Formula :

- Purity : Typically available in purities of 95% or higher.

Reactivity and Synthesis

DCPA is synthesized through the chlorination of phthalic anhydride or its derivatives. Its reactivity towards various nucleophiles has been extensively studied, revealing its potential to form derivatives with biological significance. For instance, it reacts with thiosemicarbazide and amines to yield compounds that may exhibit enhanced biological activities .

Antimicrobial Properties

Research indicates that DCPA exhibits antimicrobial properties. A study highlighted its antifungal activity when combined with other compounds, suggesting a synergistic effect that enhances its efficacy against fungal pathogens . The compound's ability to inhibit the growth of certain bacteria was also noted, although specific mechanisms remain to be fully elucidated.

Toxicological Studies

Toxicity assessments have been conducted to understand the safety profile of DCPA. The compound has been associated with various hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory issues (H335) . Long-term exposure studies are necessary to determine chronic effects on human health and the environment.

Antioxidant Activity

DCPA has been evaluated for its antioxidant properties. In vitro studies demonstrated that derivatives synthesized from DCPA exhibited significant antioxidant activity, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Study 1: Reactivity Towards Nucleophiles

A comprehensive study examined the reactivity of DCPA with thiosemicarbazide and various amines. The resulting products were characterized using spectroscopic methods and density functional theory (DFT) calculations. These derivatives showed promising biological activities, including potential anticancer properties .

Study 2: Antifungal Activity

In another investigation, DCPA was tested for antifungal efficacy alongside maleic anhydride derivatives. The results indicated that certain combinations exhibited significant antifungal activity against common pathogens, suggesting potential applications in agricultural fungicides .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 942-06-3 |

| Molecular Weight | 217.01 g/mol |

| Antimicrobial Activity | Positive against specific fungi |

| Toxicity Hazards | Skin irritation (H315), Eye irritation (H319), Respiratory irritation (H335) |

| Antioxidant Activity | Significant in vitro activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dichlorophthalic anhydride, and what critical parameters ensure high yield?

- Methodology : The compound is typically synthesized via refluxing 4,5-dichlorophthalic acid in acetic anhydride under Dean-Stark conditions to remove water. Key parameters include reaction time (5 hours), temperature (reflux), and post-reaction purification via vacuum distillation and washing with petroleum ether to isolate a high-purity white solid (98% yield) . Alternative routes involve zinc-mediated hydrodechlorination of tetrachlorophthalic anhydride, though this requires careful control of reaction conditions (e.g., basic pH, temperature) to avoid side products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

- Methodology :

- ¹H NMR : A singlet at δ 8.12 ppm (CDCl₃) confirms the two equivalent aromatic protons .

- ¹³C NMR : Peaks at ~160-170 ppm indicate carbonyl groups, while aromatic carbons appear at 120-140 ppm .

- IR : Strong absorption bands at ~1850 cm⁻¹ (asymmetric C=O stretch) and ~1770 cm⁻¹ (symmetric C=O stretch) confirm the anhydride moiety .

- Mass Spectrometry : Molecular ion peaks at m/z 217 ([M]⁺) align with the molecular weight of this compound .

Q. How can the reactivity of this compound with nucleophiles (e.g., amines, thiosemicarbazide) be systematically studied?

- Methodology : The anhydride undergoes nucleophilic ring-opening reactions. For amines, reflux in aprotic solvents (e.g., DMF) with excess amine ensures complete conversion to phthalimide or dicarboxylic acid derivatives. Reaction progress is monitored via TLC (eluent: ethyl acetate/hexane) and confirmed by the disappearance of anhydride IR bands . For thiosemicarbazide, acidic conditions (e.g., HCl catalysis) promote the formation of thiosemicarbazone derivatives, characterized by distinct NH and C=S IR bands (~3300 cm⁻¹ and 1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and Fukui functions to identify electrophilic/nucleophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). These studies correlate with experimental NMR/IR data to validate electronic structures and reaction pathways .

Q. How can synthesis challenges (e.g., incomplete ring-opening or side-product formation) be addressed during derivatization?

- Methodology :

- Impurity Analysis : Use HPLC-MS to detect intermediates (e.g., mono-acid byproducts) and optimize reaction stoichiometry .

- Catalysis : Copper iodide (CuI) accelerates amidation under sealed-tube conditions (120–130°C), reducing side reactions .

- Purification : Recrystallization from toluene/water mixtures removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates pure derivatives .

Q. What advanced applications exist for this compound in materials science (e.g., MOF design)?

- Methodology : The anhydride is grafted onto UiO-66-NH₂ MOFs via polycondensation with diamines (e.g., 5,5′,6,6′-tetrahydroxy-3,3,3,3′-tetramethyl-1,1′-spirobisindane). Key steps:

Disperse UiO-66-NH₂ in DMF with this compound and triethylamine.

React at 80°C for 24 hours to form PIM-grafted MOFs.

Characterize via BET surface area analysis and gas permeation tests to assess CO₂/N₂ selectivity enhancements .

Q. Data Contradiction and Troubleshooting

Q. Why do discrepancies arise in reported melting points or spectral data for derivatives (e.g., phthalimides)?

- Analysis : Variations in synthesis protocols (e.g., anhydride vs. acid chloride routes) or purification methods (e.g., solvent choice) can lead to polymorphic forms or residual solvents. For example, 4-amino-7-chloroisoindoline-1,3-dione (m.p. 273–275°C) was misidentified as 4,7-diamino derivatives due to incomplete amination; replicate reactions with excess NH₃ and CuI under high-pressure conditions resolve this .

Propiedades

IUPAC Name |

5,6-dichloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOWUBMELTORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240970 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-06-3 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.